N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that features a combination of indole, benzyl, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction using ethyl bromide.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thioethers, amides.
Scientific Research Applications
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-benzamide: Similar structure but lacks the 4-methyl group on the benzamide moiety.
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide: Similar structure but has a 4-chloro group instead of a 4-methyl group on the benzamide moiety.
Uniqueness
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-6-10-20(11-7-18)25(29)27-14-15-28-16-24(22-4-2-3-5-23(22)28)30-17-19-8-12-21(26)13-9-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFFHNQEHOJXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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